4-[2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]benzenesulfonamide
Overview
Description
4-[2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]benzenesulfonamide is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring.
Preparation Methods
The synthesis of 4-[2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a diketone . The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
4-[2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]benzenesulfonamide involves the inhibition of specific enzymes, such as tyrosine kinases . By binding to the active site of these enzymes, the compound prevents the phosphorylation of key proteins involved in cell signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrazole-based molecules . Compared to these compounds, 4-[2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]benzenesulfonamide is unique due to its combined structural features, which confer enhanced biological activity and specificity . Some similar compounds include:
- 2-aminobenzenethiol derivatives
- Pyrazole-based inhibitors
- Benzothiazole-linked sulfonamides
Properties
IUPAC Name |
4-[2-[[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-1H-pyrazol-4-yl]methylideneamino]ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S2/c26-35(32,33)19-12-10-17(11-13-19)14-15-27-16-20-23(18-6-2-1-3-7-18)29-30(24(20)31)25-28-21-8-4-5-9-22(21)34-25/h1-13,16,29H,14-15H2,(H2,26,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJLGDNJRMRKMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCCC5=CC=C(C=C5)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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